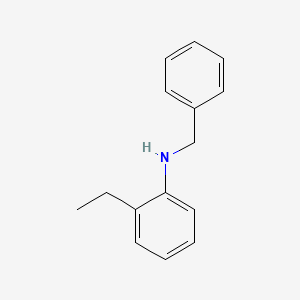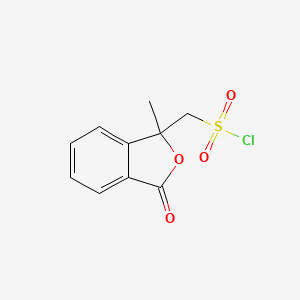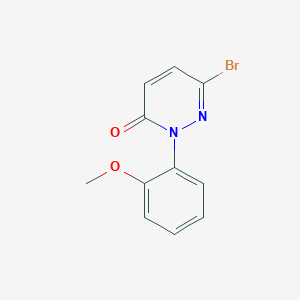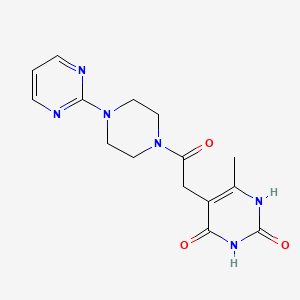
N-benzyl-2-ethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-ethylaniline, also known as N-Ethyl-N-phenylbenzylamine, is a chemical compound with the molecular formula C15H17N . It is a colorless to light-colored liquid .
Synthesis Analysis
The synthesis of this compound can be achieved by the reaction of N-ethylaniline and benzyl chloride in the presence of a phase transfer catalyst . The synthesis of amines like this compound often involves S N 2 reactions of alkyl halides. Ammonia and other amines are good nucleophiles in S N 2 reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a nitrogen atom, which is further connected to an ethyl group and a benzyl group .Chemical Reactions Analysis
Amines like this compound can participate in various chemical reactions. They can act as nucleophiles in S N 2 reactions with alkyl halides . They can also undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination .Physical And Chemical Properties Analysis
This compound is a colorless to light-colored liquid . It has a molecular weight of 211.30 . It is insoluble in water and denser than water .Wissenschaftliche Forschungsanwendungen
Synthesis and Mechanism Insights :
- N-benzyl-2-ethylaniline is used in the synthesis of dyestuff intermediates. Ayyangar et al. (2007) describe an alternative one-pot synthesis method for this compound using aniline as the starting material. This approach also extends to the preparation of other substituted N-benzyl-N-ethylanilines, offering new insights into the reaction mechanism and proposing a more economical synthesis process (Ayyangar et al., 2007).
Catalysis in Organic Reactions :
- Klopstra et al. (2003) used ethylbenzene and 4-ethylanisole, closely related to this compound, as model substrates in their study on benzylic oxidation. They explored non-heme iron catalysts with various ligands, demonstrating effective oxidation and the production of benzylic alcohol and ketone (Klopstra et al., 2003).
Electrochemical Studies :
- Malinauskas and Holze (1999) conducted electrooxidation studies on N-alkylsubstituted anilines, including N-ethylaniline, which is structurally similar to this compound. Their research used in situ UV-vis spectroelectrochemistry to investigate the electrooxidation process and intermediate formation in acidic solutions (Malinauskas & Holze, 1999).
Crystallography and Molecular Interactions :
- Govindaraj et al. (2015) studied the crystal structure of a compound involving 4-ethylaniline, providing insights into molecular interactions and structural characteristics. They focused on the coordination environment and hydrogen bonding within the crystalline structure (Govindaraj et al., 2015).
Spectroscopy and Electron Transfer Studies :
- Kimura, Tsubomura, and Nagakura (1964) analyzed the vacuum ultraviolet absorption spectra of aniline and its derivatives, including N-ethylaniline. Their work provided insights into the π→π* transition bands and intramolecular charge-transfer characteristics of these compounds (Kimura, Tsubomura, & Nagakura, 1964).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-benzyl-2-ethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-14-10-6-7-11-15(14)16-12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZJPRUDJLIJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2894233.png)
![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2894234.png)
![2-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2894236.png)

amino]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2894240.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2894242.png)



![N-(4-acetamidophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2894249.png)